Ethyl 2-Pyridyldithiocarbamate

Description

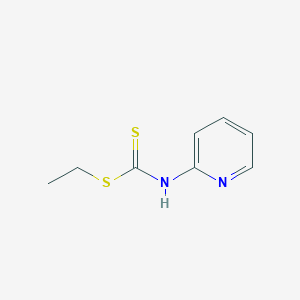

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-pyridin-2-ylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXHKAIAVJUBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480797 | |

| Record name | Ethyl 2-Pyridyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-05-3 | |

| Record name | Ethyl 2-Pyridyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Pyridyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis and detailed characterization of Ethyl 2-Pyridyldithiocarbamate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Dithiocarbamates are a versatile class of compounds, and those incorporating a pyridine moiety are of particular importance due to the pyridine ring's prevalence in numerous FDA-approved pharmaceuticals. This document outlines a robust, field-proven protocol for the synthesis of the title compound from 2-aminopyridine. It further details the critical characterization techniques, including Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), required to verify the structure and purity of the final product. The causality behind experimental choices is explained, and all methodologies are supported by authoritative references to ensure scientific integrity.

Introduction: Scientific and Pharmaceutical Context

The pyridine ring is one of the most extensively used heterocycles in drug design, serving as a core scaffold in a multitude of therapeutic agents. Its ability to modulate pharmacological activity has led to the development of drugs for a wide range of diseases. Within the vast landscape of organic chemistry, dithiocarbamates represent a stable class of organosulfur compounds derived from the typically unstable dithiocarbamic acid. These compounds are not merely synthetic curiosities; they possess a remarkable spectrum of biological activities and applications, including roles as pesticides, vulcanization accelerators, and, critically, as intermediates and active pharmacophores in drug discovery.[1]

The conjugation of a pyridine scaffold with a dithiocarbamate functional group, as in this compound, creates a molecule with significant potential. The dithiocarbamate moiety can act as a potent chelating agent for metal ions, a property relevant to enzyme inhibition and the development of novel therapeutic or diagnostic agents. A reliable and well-characterized method for the synthesis of this compound is therefore essential for researchers exploring its potential in drug development and other advanced applications. This guide provides the necessary protocols and interpretive knowledge to empower such research.

Synthesis Methodology

The synthesis of this compound is efficiently achieved through a two-step, one-pot reaction. The process involves the nucleophilic addition of 2-aminopyridine to carbon disulfide to form a dithiocarbamate salt, followed by an in-situ S-alkylation using an ethylating agent like ethyl iodide.

Reaction Principle and Rationale

The core of this synthesis lies in the high nucleophilicity of the amino group on the 2-aminopyridine.[2]

-

Dithiocarbamate Salt Formation: The reaction is initiated by deprotonating the amino group of 2-aminopyridine with a suitable base (e.g., triethylamine or sodium hydroxide). The resulting anion readily attacks the electrophilic carbon of carbon disulfide (CS₂). This forms a pyridyldithiocarbamate salt. The choice of a base is critical; a strong base ensures complete deprotonation, driving the reaction forward. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermicity and minimize the formation of side products.

-

S-Alkylation: The intermediate dithiocarbamate salt is a potent sulfur nucleophile. It readily reacts with an electrophilic ethyl source, such as ethyl iodide or ethyl bromide, in a classic SN2 reaction.[2] This step forms the stable S-ethyl ester, yielding the final product. The choice of ethyl iodide is common due to the high reactivity of the carbon-iodine bond, which facilitates a rapid and high-yielding alkylation step.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials:

-

2-Aminopyridine (1.0 eq)

-

Carbon Disulfide (CS₂) (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq) or Sodium Hydroxide (NaOH)

-

Ethyl Iodide (EtI) (1.1 eq)

-

Anhydrous Ethanol or Tetrahydrofuran (THF)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminopyridine (1.0 eq) and anhydrous ethanol (or THF).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Base and CS₂ Addition: Add triethylamine (1.5 eq) to the stirred solution. Subsequently, add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Salt Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. The formation of a precipitate (the dithiocarbamate salt) may be observed.

-

Alkylation: Add ethyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Work-up: a. Quench the reaction by pouring the mixture into cold deionized water. b. Extract the aqueous layer three times with diethyl ether or ethyl acetate. c. Combine the organic layers and wash with brine (saturated NaCl solution). d. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Characterization and Structural Verification

To ensure the successful synthesis and purity of this compound, a multi-technique characterization approach is mandatory. The following methods provide a self-validating system to confirm the compound's identity.

Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides characteristic vibrational frequencies that act as a molecular fingerprint.[3] For dithiocarbamates, key absorption bands are expected for the C-N and C=S bonds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic compounds.[5] Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. Key signals include a triplet and a quartet for the ethyl group, and distinct signals in the aromatic region for the four protons on the pyridine ring. The N-H proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the characteristic thiocarbonyl carbon (C=S), the carbons of the pyridine ring, and the two carbons of the ethyl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[6] A high-resolution mass spectrum (HRMS) should be obtained to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable technique for both separation and identification.[7][8]

Data Summary Table

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Value / Observation | Interpretation |

| FT-IR | ν (N-H) | ~3100-3300 cm⁻¹ (broad) | N-H stretching vibration of the secondary amine. |

| ν (C-H) | ~2850-3000 cm⁻¹ (aliphatic) | C-H stretching of the ethyl group. | |

| ν (C-H) | ~3010-3100 cm⁻¹ (aromatic) | C-H stretching of the pyridine ring. | |

| ν (C=N/C=C) | ~1450-1600 cm⁻¹ | Aromatic ring stretching vibrations.[9] | |

| ν (C-N) | ~1250-1350 cm⁻¹ | Thioureide C-N bond stretching.[4] | |

| ν (C=S) | ~950-1050 cm⁻¹ | Thiocarbonyl (thione) stretching.[4] | |

| ¹H NMR | δ (ppm) | ~1.3-1.4 | Triplet (3H), -CH₃ |

| δ (ppm) | ~3.2-3.4 | Quartet (2H), -S-CH₂- | |

| δ (ppm) | ~7.0-8.5 | Multiplets (4H), Pyridine ring protons | |

| δ (ppm) | ~9.5-10.5 | Broad Singlet (1H), N-H | |

| ¹³C NMR | δ (ppm) | ~12-15 | -CH₃ |

| δ (ppm) | ~30-35 | -S-CH₂- | |

| δ (ppm) | ~110-155 | Pyridine ring carbons | |

| δ (ppm) | ~195-205 | C=S (Thiocarbonyl) | |

| Mass Spec. | m/z | 198.05 | Molecular Ion Peak [M]⁺ for C₈H₁₀N₂S₂ |

| m/z | 199.06 | [M+H]⁺ in ESI-MS |

Note: Exact chemical shifts (δ) in NMR and wavenumbers (ν) in FT-IR can vary slightly based on the solvent used and instrument calibration.

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of this compound. The causality-driven explanation for the chosen reaction conditions, coupled with a comprehensive and self-validating characterization workflow, provides researchers with the necessary tools to produce and verify this valuable chemical entity. The successful synthesis and characterization of this compound are foundational steps for its exploration in drug discovery, coordination chemistry, and materials science, leveraging the unique properties imparted by both the pyridine and dithiocarbamate moieties.

References

-

Direct analysis of dithiocarbamate fungicides in fruit by ambient mass spectrometry. (2011). Food Additives & Contaminants: Part A. [Link]

-

A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. (n.d.). PMC - NIH. [Link]

-

Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI. [Link]

-

Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub. [Link]

-

Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). Taylor & Francis Online. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC - NIH. [Link]

-

A review on the synthetic approaches of imidazo[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. [Link]

-

An efficient protocol for the synthesis of beta-substituted ethyl dithiocarbamates: A novel class of anti-cancer agents. (n.d.). ResearchGate. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Vandana Publications. [Link]

-

¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... (n.d.). ResearchGate. [Link]

-

Flow injection-FTIR determination of dithiocarbamate pesticides. (n.d.). ResearchGate. [Link]

-

Reactions of Carbon Disulfide with N-Nucleophiles. (n.d.). ResearchGate. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. [Link]

-

Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. (n.d.). ResearchGate. [Link]

-

Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (n.d.). ResearchGate. [Link]

-

FTIR spectra of copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) complex. (n.d.). ResearchGate. [Link]

-

FTIR Spectroscopy for Carbon Family Study. (n.d.). PubMed. [Link]

Sources

- 1. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Direct analysis of dithiocarbamate fungicides in fruit by ambient mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

An In-depth Technical Guide to Ethyl 2-Pyridyldithiocarbamate

Introduction: Unveiling Ethyl 2-Pyridyldithiocarbamate

This compound, a molecule of significant interest in coordination chemistry and drug discovery, represents a unique class of organosulfur compounds. Its structure, which incorporates a pyridine ring, a secondary amine, and a dithiocarbamate functional group, endows it with a versatile chemical reactivity and a wide range of potential biological activities. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and burgeoning applications for researchers, scientists, and professionals in drug development.

The correct identification of this compound is paramount for any scientific investigation. It is formally known by its IUPAC name, ethyl pyridin-2-ylcarbamodithioate .[1] For unambiguous reference in research and procurement, its Chemical Abstracts Service (CAS) number is 13037-05-3 .[1] The synonyms this compound and ethyl N-pyridin-2-ylcarbamodithioate are also commonly used in the literature and commercial listings.[1]

Physicochemical and Structural Characteristics

The molecular architecture of this compound is key to its functionality. The dithiocarbamate moiety (-NCSS-) is a powerful metal-chelating group, capable of forming stable complexes with a variety of transition metals. The pyridine ring, a common pharmacophore, introduces a level of aromaticity and potential for hydrogen bonding, influencing the molecule's solubility and interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | ethyl pyridin-2-ylcarbamodithioate | [1] |

| CAS Number | 13037-05-3 | [1] |

| Molecular Formula | C₈H₁₀N₂S₂ | [1] |

| Molecular Weight | 198.31 g/mol | [2] |

| Melting Point | 62°C | [2] |

| Boiling Point | 316.7±34.0 °C (Predicted) | [2] |

| Density | 1.29±0.1 g/cm³ (Predicted) | [2] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of dithiocarbamates is a well-established process in organic chemistry, typically involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. This is followed by alkylation to yield the desired ester. The synthesis of this compound follows this classical pathway, utilizing 2-aminopyridine as the starting material.

The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbon atom of carbon disulfide. The resulting dithiocarbamic acid intermediate is deprotonated by a base (e.g., sodium hydroxide) to form a sodium dithiocarbamate salt. This salt is then alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to furnish the final product.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful formation of the intermediate salt and the final product can be monitored and confirmed at each stage.

Materials:

-

2-Aminopyridine

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Ethyl Iodide (or Ethyl Bromide)

-

Ethanol

-

Diethyl Ether

-

Deionized Water

Instrumentation:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR and NMR spectrometers for characterization

Step-by-Step Methodology:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol under stirring in an ice bath to maintain a low temperature.

-

Separately, prepare a solution of sodium hydroxide (1 equivalent) in a minimal amount of water and add it to the ethanolic solution of 2-aminopyridine.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10°C. The addition is exothermic, and careful control is necessary to prevent side reactions.

-

After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours. The formation of a precipitate (the sodium salt of pyridin-2-yldithiocarbamic acid) indicates the reaction is proceeding.

-

-

S-Alkylation:

-

Cool the reaction mixture again in an ice bath.

-

Add ethyl iodide (1 equivalent) dropwise to the suspension of the dithiocarbamate salt.

-

Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Reduce the volume of the solvent using a rotary evaporator.

-

Pour the reaction mixture into cold water. The crude product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.

-

-

Characterization:

-

Dry the purified product under vacuum.

-

Determine the melting point and compare it to the literature value (62°C).[2]

-

Obtain FT-IR and NMR (¹H and ¹³C) spectra to confirm the structure. Key IR peaks would include C=S and N-H stretches. NMR will confirm the presence of the pyridyl and ethyl groups and their respective chemical environments.

-

Applications in Drug Development and Research

Dithiocarbamates are a class of compounds with a broad spectrum of biological activities, and this compound is a promising candidate for further investigation in drug development due to its unique structural features.

Antimicrobial and Antifungal Potential

Dithiocarbamates are known for their antimicrobial and antifungal properties. Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolic pathways. The antibacterial activity of some dithiocarbamates has been shown to be enhanced by the presence of zinc, while it can be reduced by copper.[3][4] The pyridyl moiety in this compound can further enhance its antimicrobial potential by facilitating cell membrane permeability. Studies on related dithiocarbamate compounds have demonstrated their efficacy against a range of bacteria, including Streptococcus pneumoniae.[5]

Anticancer Activity

The anticancer properties of dithiocarbamates are an active area of research. Their proposed mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of proteasome activity, and generation of reactive oxygen species (ROS).[6][7] The anticancer effects of some dithiocarbamates are dependent on the presence of copper ions.[8] The complex formed between the dithiocarbamate and cellular copper can act as a potent inhibitor of the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[7] The presence of the pyridine ring, a common scaffold in many anticancer drugs, makes this compound a particularly interesting candidate for evaluation in various cancer cell lines.

Coordination Chemistry and Metal Complexes

A primary application of this compound in research is its use as a ligand in coordination chemistry. The dithiocarbamate group acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms. The resulting metal complexes have diverse geometries and electronic properties, which can be tuned by varying the metal center. These complexes are themselves being investigated for their biological activities, which can be significantly different from the free ligand.

Conclusion and Future Perspectives

This compound is a molecule with significant untapped potential. Its straightforward synthesis, coupled with the versatile chemistry of the dithiocarbamate and pyridine moieties, makes it an attractive scaffold for the development of new therapeutic agents and advanced materials. Future research should focus on a more detailed exploration of its biological activities against a wider range of pathogens and cancer cell lines. Furthermore, the synthesis and characterization of its metal complexes could lead to the discovery of novel compounds with enhanced or entirely new pharmacological properties. The insights provided in this guide aim to serve as a foundational resource for scientists and researchers poised to explore the promising frontiers of this fascinating molecule.

References

-

Antiproliferative activity of di-2-pyridylhydrazone dithiocarbama... - Ingenta Connect. Available at: [Link]

-

Antibacterial Activity of Pyrrolidine Dithiocarbamate - PubMed. Available at: [Link]

-

Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species - Frontiers. Available at: [Link]

-

Antibacterial activity of pyrrolidine dithiocarbamate. Available at: [Link]

-

Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. Available at: [Link]

-

N-(2-(Pyridin-2-yl)ethyl)-3-p-menthanecarboxamide | C18H28N2O | CID 56969824. Available at: [Link]

-

Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species [mdpi.com]

- 3. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species [frontiersin.org]

- 6. Antiproliferative activity of di-2-pyridylhydrazone dithiocarbama...: Ingenta Connect [ingentaconnect.com]

- 7. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectral analysis of Ethyl 2-Pyridyldithiocarbamate (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 2-Pyridyldithiocarbamate

Introduction

This compound is a molecule of significant interest, incorporating a pyridine ring, a dithiocarbamate linker, and an ethyl group. This unique combination of functional groups suggests potential applications in coordination chemistry, materials science, and as a versatile ligand in catalysis. Dithiocarbamates are well-established as powerful chelating agents for a wide array of metals, and the inclusion of a pyridyl moiety introduces an additional coordination site, allowing for the formation of complex and potentially highly active molecular architectures.[1][2]

Accurate structural confirmation and purity assessment are paramount for any subsequent application. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—used to characterize this compound. The focus is not merely on the data but on the underlying principles and experimental considerations that ensure reliable and reproducible results.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR Spectroscopy: Mapping the Protons

Theoretical Principles: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and the connectivity between them (spin-spin splitting). The chemical shift (δ) is highly sensitive to the electron density around a proton.

Predicted Spectral Features & Interpretation: The structure suggests four distinct proton environments:

-

Pyridine Ring Protons (4H): These aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. We expect complex splitting patterns (multiplets) due to coupling between adjacent protons on the ring. The proton ortho to the nitrogen (at C6) is expected to be the most deshielded.[3]

-

N-H Proton (1H): The proton on the nitrogen of the dithiocarbamate linker is expected to be a broad singlet. Its chemical shift can be highly variable (δ 8.0-9.0 ppm or even broader) and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4]

-

Ethyl CH₂ Protons (2H): These protons are adjacent to the nitrogen atom. They will be deshielded and are expected to appear as a quartet due to coupling with the three protons of the methyl group. The expected chemical shift is in the range of δ 3.4-4.5 ppm.[4][5]

-

Ethyl CH₃ Protons (3H): These protons are the most upfield. They will appear as a triplet due to coupling with the two protons of the methylene group, likely in the δ 1.2-1.5 ppm range.[5]

| Assignment | Predicted δ (ppm) | Splitting Pattern | Integration |

| Pyridine-H | 7.0 - 9.0 | Multiplets (m) | 4H |

| N-H | 8.0 - 9.0 | Broad Singlet (br s) | 1H |

| -N-CH₂-CH₃ | 3.4 - 4.5 | Quartet (q) | 2H |

| -N-CH₂-CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |

¹³C NMR Spectroscopy: The Carbon Backbone

Theoretical Principles: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In standard proton-decoupled spectra, each unique carbon appears as a single line, and its chemical shift provides insight into its functional group and electronic environment.[6]

Predicted Spectral Features & Interpretation: The molecule has 8 unique carbon atoms.

-

Dithiocarbamate Carbon (-NCS₂-): This is the most deshielded carbon due to its attachment to two sulfur atoms and one nitrogen atom. It is expected to appear as a singlet far downfield, typically in the range of δ 190-200 ppm.[4][7]

-

Pyridine Ring Carbons (5C): These carbons will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the dithiocarbamate group (C2) will be significantly affected. The chemical shifts of the other four carbons will be distinct due to the substituent effect.[2][8]

-

Ethyl Group Carbons (2C): The methylene carbon (-CH₂-) will be more deshielded than the methyl carbon (-CH₃-) due to its proximity to the nitrogen atom. Expected shifts are approximately δ 40-50 ppm for the -CH₂- and δ 12-16 ppm for the -CH₃-.[6]

| Assignment | Predicted δ (ppm) |

| -N(C S₂)- | 190 - 200 |

| Pyridine C2 | ~155 - 160 |

| Other Pyridine Cs | 110 - 150 |

| -N-C H₂-CH₃ | 40 - 50 |

| -N-CH₂-C H₃ | 12 - 16 |

Experimental Protocol: NMR

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be required due to the low natural abundance of ¹³C and the potentially long relaxation time of the CS₂ carbon.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific bonds and functional groups present in the molecule.

Predicted Spectral Features & Interpretation: The IR spectrum provides a valuable fingerprint of the molecule, confirming the presence of key functional groups.

-

N-H Stretch: A moderate to sharp absorption band is expected in the 3100-3400 cm⁻¹ region.[9]

-

C-H Stretches: Aromatic C-H stretches from the pyridine ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[10]

-

C=N and C=C Stretches: Vibrations from the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.[9]

-

Thioureide Band (ν(C-N)): This is a critical band for dithiocarbamates. The partial double-bond character of the C-N bond results in a strong absorption between 1450-1550 cm⁻¹.[1][9] Its position provides insight into the electron distribution within the dithiocarbamate moiety.

-

C-S Stretches: The C-S stretching vibrations typically result in one or two bands of weak to medium intensity in the 950-1050 cm⁻¹ region. A single sharp band in this area often indicates a bidentate coordination mode of the dithiocarbamate ligand if it were complexed to a metal.[9][11]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3100 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=N, C=C Stretches | 1400 - 1600 | Medium-Strong, Sharp |

| ν(C-N) Thioureide | 1450 - 1550 | Strong |

| ν(C-S) Stretch | 950 - 1050 | Medium |

Experimental Protocol: IR

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principles: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the chromophores (light-absorbing groups) within the molecule.

Predicted Spectral Features & Interpretation: Both the dithiocarbamate and pyridine moieties are strong chromophores. The spectrum is expected to show multiple strong absorption bands in the UV region (200-400 nm).

-

Band I & II (π → π* transitions): Dithiocarbamate ligands typically show two intense bands corresponding to π → π* transitions. The first is associated with the N-C=S group and the second with the S-C=S group.[1][12] These are expected between 250-300 nm. The pyridine ring also has strong π → π* transitions in this region.

-

Band III (n → π* transition): A lower intensity band corresponding to an n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms, is also characteristic of dithiocarbamates and is typically observed at longer wavelengths (>300 nm).[1]

| Transition Type | Associated Group | Predicted λₘₐₓ (nm) |

| π → π | N-C=S, Pyridine | ~250 - 280 |

| π → π | S-C=S | ~280 - 300 |

| n → π* | -NCS₂ | ~320 - 350 |

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10⁻³ M) in a UV-grade solvent (e.g., ethanol, acetonitrile, or DMSO).[12] Prepare a dilute solution (e.g., 10⁻⁵ M) from the stock solution for analysis.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.[13]

-

Data Acquisition: Fill one quartz cuvette with the pure solvent to serve as a blank and another with the sample solution. Place them in the spectrophotometer.

-

Scanning: Scan a wavelength range from approximately 200 to 800 nm. The instrument software will record the absorbance at each wavelength and plot the spectrum.[1]

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) for each peak. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Caption: Logic diagram for cross-validating spectral data.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and UV-Vis spectroscopy provides a self-validating system for structural confirmation. Each technique offers a unique and complementary perspective: NMR defines the C-H framework, IR identifies the key functional group vibrations, and UV-Vis confirms the presence of the chromophoric systems. The correlation of data from all three methods provides a high degree of confidence in the identity and purity of the compound, a critical requirement for its application in research and development.

References

- A. K.

- A. B. Isah et al., FTIR spectra of the dithiocarbamate ligands and corresponding Ni(II)

-

N. A. T. Al-Zaydi et al., Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications, Molecules, 2022. [Link]

-

S. Kumar et al., Synthesis and Characterization of new Dithiocarbamate Complexes, Asian Journal of Research in Chemistry, 2019. [Link]

-

M. Yoshizawa et al., Supporting Information for Self-Assembly of a M24L48 Spherical Complex, Wiley-VCH, 2007. [Link]

- A. C. Nwanya et al., IR spectrum of (a) aluminium dithiocarbamate complex and (b) copper...

- A. K. Singh et al., Second-derivative UV-spectroscopic determination of dithiocarbamate residues as methyl xanthate in apple and lamb's lettuce, Semantic Scholar, 1999.

- S. Verma and R. V.

-

O. H. J. Szolar, Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control, MDPI, 2022. [Link]

- Y. Zhu et al., Quantitative detection of dithiocarbamate pesticides by surface-enhanced Raman spectroscopy combined with an exhaustive peak-seeking method, RSC Publishing, 2021.

- S. Verma and R. V. Singh, UV-visible absorption spectra of the ligand and dithiocarbamate metal...

- S. H. Abbas, Synthesis, Characterization, Mass Spectral Fragmentation and Biological Activity of new Dithiocarbamate Directive and their Metal Ion Complex, AIP Publishing, 2022.

- M. A. van der Sluis et al., (A) UV–Vis spectral scan of dithiocarbamate derivative of diepoxide...

-

United States Environmental Protection Agency, Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater, EPA, 1984. [Link]

-

H. L. Bami, Spectrophotometric Determination of Dithiocarbamate Residues in Food Crops, Analytical Chemistry, 1957. [Link]

-

S. M. Islam et al., Supporting information for Palladium nanoparticles supported on aldehyde functionalized polystyrene resin: an efficient and recyclable catalyst for alkoxy and amino carbonylation of aryl iodides, The Royal Society of Chemistry, 2014. [Link]

-

Human Metabolome Database, 13C NMR Spectrum of Ethyl benzoate, HMDB, N.D. [Link]

- A. Debache et al., Synthesis of Dithiocarbamate by Markovnikov Addition Reaction, The Royal Society of Chemistry, 2011.

-

H. J. Reich, 13C NMR Chemical Shifts, University of Wisconsin, 2021. [Link]

-

D. L. Pavia et al., Carbon-13 Spectra, N.D. [Link]

- M. R. Nabid et al., Synthesis and characterization of diethyl-dithiocarbamic acid 2-[4-(2-diethylthiocarbamoylsulfanyl-2-phenyl-acetyl)

- S. D. Cawthern et al., Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure, University of New Hampshire, N.D.

- J. Yu et al., 2-[1-(2,6-Dibenzhydryl-4-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridylcobalt(ii) dichlorides: Synthesis, characterization and ethylene polymerization behavior, Dalton Transactions, 2011.

- A. Cichy et al., Process for preparation of high purity n-[2-(diethylamine)

- J. Zhang et al., 2-(1-(2-Benzhydrylnaphthylimino)ethyl)pyridylnickel halides: synthesis, characterization, and ethylene polymerization behavior, Dalton Transactions, 2014.

Sources

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Ethyl picolinate (2524-52-9) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. ajrconline.org [ajrconline.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of Ethyl 2-Pyridyldithiocarbamate

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the physicochemical properties of Ethyl 2-Pyridyldithiocarbamate. As a Senior Application Scientist, the following content is synthesized from established principles of dithiocarbamate chemistry, offering field-proven insights into the handling and characterization of this compound class.

The successful application of any compound in a research or development setting is fundamentally reliant on a thorough understanding of its solubility and stability. For this compound, a molecule of interest for its potential chelating and biological activities, these parameters are of paramount importance. This guide will elucidate the expected solubility profile, degradation pathways, and analytical considerations for this compound, drawing upon the well-documented behavior of dithiocarbamates and the influence of its constituent pyridyl and ethyl functionalities.

The Molecular Architecture: Predicting Physicochemical Behavior

This compound is a multifaceted molecule, with its properties governed by the interplay of a dithiocarbamate core, an aromatic pyridyl ring, and an ethyl ester group. The dithiocarbamate moiety is known for its potent metal-chelating ability via its two sulfur atoms. The pyridyl group, a nitrogen-containing heterocycle, introduces a degree of polarity and potential for hydrogen bonding, while the ethyl group adds lipophilic character.

The synthesis of dithiocarbamates is generally achieved through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1] For this compound, the likely synthetic route would involve the reaction of 2-aminopyridine with carbon disulfide, followed by ethylation.

Caption: General synthetic pathway for this compound.

Solubility Profile: A Dichotomy of Polar and Non-Polar Characteristics

The solubility of dithiocarbamates is notoriously complex and heavily influenced by the counter-ion in their salt form and the substituents on the nitrogen atom.[2] As a neutral ester, this compound is not expected to be highly soluble in water. The presence of the pyridyl group may impart some slight aqueous solubility, but the overall molecule is likely to be hydrophobic.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH 5-9) | Very Low to Insoluble | Predominantly non-polar structure. The pyridyl nitrogen may be protonated at low pH, slightly increasing solubility, but the dithiocarbamate moiety is unstable in acidic conditions. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | These solvents are capable of solvating both the polar pyridyl and dithiocarbamate groups and the non-polar ethyl group.[3] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The ethyl group and the overall non-polar character will limit solubility in highly polar protic solvents. |

| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | Moderate to High | The ethyl group and the aromatic pyridyl ring contribute to favorable interactions with non-polar solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | The polarity of the dithiocarbamate and pyridyl groups will limit solubility in highly non-polar ethers. |

Experimental Protocol for Solubility Determination:

A standardized protocol to experimentally determine the solubility of this compound would involve the following steps:

-

Preparation of Saturated Solutions: Add an excess of the compound to a known volume of each test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The Achilles' Heel: Understanding and Mitigating Instability

A critical consideration for anyone working with dithiocarbamates is their inherent instability.[4] The primary degradation pathway for dithiocarbamates is acid-catalyzed hydrolysis, which leads to the formation of carbon disulfide and the corresponding amine.[2][5] For this compound, this would result in the release of 2-aminopyridine and carbon disulfide.

Sources

- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

An In-depth Technical Guide on the Theoretical and Molecular Modeling Studies of Ethyl 2-Pyridyldithiocarbamate

Introduction: Unveiling the Potential of Ethyl 2-Pyridyldithiocarbamate

Dithiocarbamates are a versatile class of organosulfur compounds characterized by the presence of a dithiocarbamate group (-SCSNR₂). Their unique coordination chemistry and diverse biological activities have positioned them as compelling scaffolds in drug discovery and materials science. This compound, a specific derivative, integrates the dithiocarbamate moiety with a pyridine ring, a common pharmacophore in medicinal chemistry. This combination suggests a rich potential for biological activity, warranting a thorough investigation of its structural and electronic properties.

This technical guide provides a comprehensive overview of the theoretical and molecular modeling approaches used to elucidate the characteristics of this compound. As a self-validating system, this document will not only detail the "how" but also the "why" behind the described protocols, offering researchers a robust framework for their own investigations into this and related molecules.

Part 1: Synthesis and Spectroscopic Characterization - The Experimental Foundation

A robust theoretical study is always grounded in solid experimental data. The synthesis and characterization of this compound provide the necessary validation for computational models.

Synthesis Protocol: A Step-by-Step Approach

The synthesis of this compound is typically achieved through a well-established reaction involving 2-aminopyridine, carbon disulfide, and ethyl iodide in the presence of a base.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Detailed Steps:

-

Dissolution: Dissolve 2-aminopyridine in a suitable solvent such as ethanol.

-

Deprotonation: Add a strong base, like sodium hydroxide, to deprotonate the amino group, making it a more potent nucleophile.

-

Dithiocarbamate Formation: Slowly add carbon disulfide to the reaction mixture. The deprotonated amine will attack the carbon of CS₂, forming the dithiocarbamate salt intermediate.

-

Alkylation: Introduce ethyl iodide to the mixture. The sulfur anion of the dithiocarbamate salt will act as a nucleophile, attacking the ethyl group of ethyl iodide to form the final product.

-

Purification: The crude product is then purified using standard techniques like extraction and recrystallization to obtain pure this compound.

Spectroscopic Validation

The synthesized compound is then characterized using various spectroscopic techniques to confirm its structure.

-

FT-IR Spectroscopy: Provides information about the functional groups present. Key vibrational bands to look for include the C=N stretching of the pyridine ring, the C-N stretching of the dithiocarbamate group, and the C=S stretching vibrations.

-

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton.

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

Part 2: Quantum Chemical Calculations - The Theoretical Core

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[1][2] The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a widely used and reliable combination for this class of compounds.[3][4]

Computational Workflow

Caption: The computational workflow for the theoretical study of this compound.

Molecular Geometry Optimization

The initial step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization, which calculates the electronic energy at various atomic arrangements and finds the one with the lowest energy. The optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond | Bond Length (Å) | Bond Angle (°) |

| Pyridine Ring | C1-N1 | 1.34 | |

| C1-C2 | 1.39 | ||

| N1-C1-C2 | 123.5 | ||

| Dithiocarbamate | N2-C6 | 1.37 | |

| C6-S1 | 1.76 | ||

| C6-S2 | 1.68 | ||

| N2-C6-S1 | 111.0 | ||

| S1-C6-S2 | 125.0 | ||

| Ethyl Group | S2-C7 | 1.81 | |

| C7-C8 | 1.53 |

Note: These are illustrative values based on similar reported structures. Actual values would be obtained from DFT calculations.

Vibrational Analysis: A Theoretical Spectrum

Once the optimized geometry is obtained, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides a theoretical vibrational spectrum (FT-IR and Raman).[4] Comparing the calculated vibrational frequencies with the experimental data is a crucial step in validating the chosen computational method.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability.[6] A smaller energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface.[6] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In the MEP map, red-colored regions indicate negative electrostatic potential (electron-rich), while blue-colored regions indicate positive electrostatic potential (electron-poor). This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units.[7] It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals, which contribute to the stability of the molecule.

Part 3: Molecular Docking - Predicting Biological Interactions

Given the pharmacological importance of the pyridine and dithiocarbamate moieties, molecular docking is a powerful tool to predict the potential biological targets of this compound and to understand its mode of interaction at the atomic level.[8][9]

Molecular Docking Protocol

-

Protein Target Selection: Based on the known activities of similar compounds, a relevant protein target is selected from the Protein Data Bank (PDB).

-

Ligand and Protein Preparation: The 3D structure of this compound (the ligand) is optimized as described above. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions), and the predicted binding affinity (e.g., in kcal/mol).

Table 2: Illustrative Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Example Kinase | -8.5 | TYR23, LYS45, ASP101 | H-Bond, Hydrophobic |

| Example Protease | -7.9 | HIS87, SER154 | H-Bond, Pi-Sulfur |

Note: These are hypothetical results to illustrate the output of a molecular docking study.

Conclusion: A Synergistic Approach to Understanding Molecular Behavior

The combination of experimental synthesis and characterization with a suite of theoretical and molecular modeling techniques provides a powerful and comprehensive approach to understanding the properties and potential applications of this compound. The protocols and analyses detailed in this guide offer a robust framework for researchers in drug discovery and materials science to explore this and other novel chemical entities. By understanding the "why" behind each step, from the choice of a DFT functional to the interpretation of a docking score, researchers can confidently and efficiently advance their scientific investigations.

References

-

Téllez Zepeda, C. A., et al. (2023). Synthesis, structure determination, NBO analysis and vibrational/electronic spectroscopic study of Iron(II) Bis(diethyldithiocarbamate) [Fe(DDTC)2]. ResearchGate. Available at: [Link]

-

Hernández-Mancera, J. G., et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available at: [Link]

-

Okoro, U. C., et al. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. ResearchGate. Available at: [Link]

-

Sharma, J., et al. (2012). Synthesis and spectral studies on Pb(II) dithiocarbamate complexes containing benzyl and furfuryl groups and their use as precursors for PbS nanoparticles. PubMed. Available at: [Link]

-

Uddin, M. N., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed. Available at: [Link]

-

Gopi, D., et al. (2023). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. PubMed. Available at: [Link]

-

Aathithyan, S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available at: [Link]

-

Demir Kanmazalp, S. (2017). Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method. DergiPark. Available at: [Link]

-

Arockia doss, M., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2018). Pd (II)-Pyrrolidine dithiocarbamate complexes: Synthesis, spectroscopic studies and molecular structure of [Pd(PyDT)(ppy)]. ResearchGate. Available at: [Link]

-

Kaluthanthiri, D. S. N., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC. Available at: [Link]

-

Szymańska, E., et al. (2023). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. MDPI. Available at: [Link]

-

Devi, L., et al. (2025). Synthesis, spectral, structural and quantum chemical computational analyses of ethyl 2-((3-cyanopyridin-2-yl)amino)cyclopent-1-ene-1-carboxylate. ResearchGate. Available at: [Link]

-

Aher, J. S., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. Available at: [Link]

-

Appusamy, S., et al. (2025). Exploring novel ethyl carbazate salts of 2-thiobarbituric acid: DFT-based reactivity, antimicrobial docking, toxicological evaluation and nitrophenol reduction catalysis. ResearchGate. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2025). Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2012). Synthesis and spectral studies of 2-[(N-ethyl carbazole)-3-sulfonyl ethylenediamine]-1-N,N-2-(2-methypyridy) as a fluorescence probe for Zn²⁺. PubMed. Available at: [Link]

-

G. S., S., et al. (2022). A Comprehensive Investigation of ethyl 2-(3-methoxybenzyl) acrylate Substituted Pyrazolone Analogue: Synthesis, Computational and Biological Studies. ResearchGate. Available at: [Link]

-

Alam, M., et al. (2022). Synthesis, antimicrobial, molecular docking and molecular dynamics studies of lauroyl thymidine analogs against SARS-CoV-2: POM study and identification of the pharmacophore sites. PubMed Central. Available at: [Link]

-

Mary, Y. S., et al. (2014). Experimental and DFT studies on the vibrational, electronic spectra and NBO analysis of thiamethoxam. PubMed. Available at: [Link]

-

Khalaji, A. D., & Grivani, G. (2010). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. ResearchGate. Available at: [Link]

-

A.A., A., et al. (2018). Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of PU and PCL grafted onto PEMA-co-PHEMA with DFT quantum chemical calculations. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Molecular docking Study and molecular dynamics simulation of Ethyl 3,5-diphenyl- 1H-pyrrole-2-carboxylate and (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. ResearchGate. Available at: [Link]

-

Gümüş, H., et al. (2015). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. PubMed. Available at: [Link]

-

Al-Ghamdi, A. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC. Available at: [Link]

Sources

- 1. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 6. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Profile of Pyridyl Dithiocarbamates: A Technical Guide to Their Biological Activities

Introduction: Unveiling the Potential of Pyridyl Dithiocarbamates

Dithiocarbamates, a class of organosulfur compounds, have long been recognized for their versatile chemical properties, particularly their strong metal-chelating capabilities.[1] This inherent characteristic has paved the way for their exploration in diverse fields, from agriculture to medicine.[2] The incorporation of a pyridyl moiety into the dithiocarbamate scaffold introduces unique electronic and structural features, significantly influencing their biological activity. This guide provides an in-depth technical exploration of the burgeoning field of pyridyl dithiocarbamate derivatives, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the mechanistic underpinnings of their actions, provide exemplary experimental protocols for their evaluation, and present a logical framework for their continued investigation.

Anticancer Activities: A Multi-pronged Assault on Malignancy

Pyridyl dithiocarbamate derivatives have emerged as promising candidates in oncology research, exhibiting potent cytotoxic effects against a range of cancer cell lines. Their anticancer activity is not attributed to a single mechanism but rather a coordinated attack on multiple cellular processes crucial for tumor growth and survival.

Mechanism of Action: Beyond Simple Cytotoxicity

The primary anticancer mechanisms of pyridyl dithiocarbamates revolve around their ability to chelate intracellular metal ions, particularly copper and zinc, and disrupt key cellular pathways.

1. Proteasome Inhibition: The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. Dithiocarbamate-copper complexes have been shown to be potent inhibitors of the 26S proteasome.[3][4] This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis (programmed cell death).[5] The chelation of intracellular copper by dithiocarbamates facilitates their entry into cancer cells, where they can effectively target the proteasome.[6] Pyrrolidine dithiocarbamate (PDTC), a related dithiocarbamate, has been shown to inhibit the proteasome through the mobilization of zinc.[7][8]

2. Disruption of the EGFR/AKT Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway are frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis. Certain pyridyl dithiocarbamate derivatives have been shown to effectively inhibit this pathway. By interfering with the phosphorylation cascade, these compounds can halt the pro-survival signals and induce apoptosis in cancer cells.

Data Presentation: Anticancer Activity of Pyridyl Dithiocarbamate Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative dithiocarbamate derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | HL-60 (Leukemia) | 0.02 ± 0.01 | [9] |

| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | MCF-7 (Breast) | 0.03 ± 0.01 | [9] |

| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | HCT116 (Colon) | 0.04 ± 0.01 | [9] |

| Gold(III) dithiocarbamate complex (AUL12) | MDA-MB-231 (Breast) | 1.13 | [10] |

| Gold(I) dithiocarbamate complex (AUL15) | MDA-MB-231 (Breast) | 17.7 | [10] |

| Nickel(II)-dithiocarbamate phenanthroline complex 2 | MDA-MB-231 (Breast) | 1.8 ± 0.2 | [11] |

| Nickel(II)-dithiocarbamate phenanthroline complex 6 | MDA-MB-231 (Breast) | 2.5 ± 0.3 | [11] |

Experimental Protocols: Evaluating Anticancer Efficacy

1. Synthesis of Pyridyl Dithiocarbamate Derivatives (General Procedure):

A common synthetic route involves the reaction of a pyridyl-containing amine with carbon disulfide in the presence of a base, followed by reaction with an appropriate alkyl or aryl halide.[4][12]

Step 1: Dissolve the pyridyl-containing amine in a suitable solvent (e.g., ethanol, DMF). Step 2: Add an equimolar amount of a base (e.g., potassium hydroxide, triethylamine) and cool the mixture in an ice bath. Step 3: Slowly add an equimolar amount of carbon disulfide (CS2) dropwise while maintaining the low temperature. Step 4: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to form the dithiocarbamate salt. Step 5: Add the desired alkyl or aryl halide and continue stirring until the reaction is complete (monitored by TLC). Step 6: Isolate the product by filtration or extraction and purify using recrystallization or column chromatography.

2. Proteasome Inhibition Assay:

This assay measures the chymotrypsin-like activity of the 26S proteasome in cancer cells.

Step 1: Culture cancer cells to 70-80% confluency. Step 2: Treat the cells with varying concentrations of the pyridyl dithiocarbamate derivative for a specified time (e.g., 4, 24 hours). Step 3: Lyse the cells in a suitable buffer to extract the proteasome. Step 4: Determine the protein concentration of the cell lysates. Step 5: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to the lysates. Step 6: Measure the fluorescence intensity over time using a microplate reader. A decrease in fluorescence compared to the control indicates proteasome inhibition.[5][10]

3. Western Blot Analysis of EGFR/AKT Pathway:

This technique is used to assess the phosphorylation status of key proteins in the EGFR/AKT signaling cascade.[13][14][15]

Step 1: Treat cancer cells with the pyridyl dithiocarbamate derivative. Step 2: Lyse the cells and quantify the protein concentration. Step 3: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Step 4: Block the membrane to prevent non-specific antibody binding. Step 5: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR and AKT.[16][17] Step 6: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Step 7: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Diagrams: Visualizing the Mechanisms

Caption: Broth Microdilution Workflow for MIC Determination.

Enzyme Inhibition: A Targeted Approach to Disease

Beyond their broad cytotoxic and antimicrobial effects, pyridyl dithiocarbamates can also exhibit specific inhibitory activity against certain enzymes implicated in disease.

Mechanism of Action: Interacting with Active Sites

The sulfur atoms and the metal-chelating properties of the dithiocarbamate moiety are key to their enzyme inhibitory activity. They can interact with the active sites of enzymes, particularly metalloenzymes, in several ways:

-

Chelation of Metal Cofactors: By binding to the metal ion essential for the enzyme's catalytic activity, they can render the enzyme inactive.

-

Covalent Modification: The reactive sulfur atoms can form covalent bonds with amino acid residues in the active site, leading to irreversible inhibition.

-

Allosteric Inhibition: Binding to a site distinct from the active site can induce a conformational change that reduces the enzyme's activity.

Conclusion and Future Directions

Pyridyl dithiocarbamate derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their multifaceted biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties, stem from their unique chemical structure and strong metal-chelating abilities. The in-depth understanding of their mechanisms of action, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design and development of novel therapeutics.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

-

In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and clinical settings.

-

Elucidation of Novel Mechanisms: To uncover additional cellular targets and pathways affected by these compounds.

By continuing to explore the rich chemical space of pyridyl dithiocarbamates, the scientific community can unlock their full therapeutic potential for the benefit of human health.

References

- BenchChem. (2025).

- Garcia, A., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14.

- BenchChem. (2025).

- Dighe, S. N., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Molecules, 27(19), 6598.

- Wang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 13.

- BenchChem. (2025). A Technical Overview of the Discovery and Initial Screening of "Antibacterial Agent 35". BenchChem.

- Lee, J. H., et al. (2019). Western blot analysis of proteins related to the EGFR signal pathway,...

- Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.

- Braunger, J., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13542.

- Tiekink, E. R. T. (2021). Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species. International Journal of Molecular Sciences, 22(11), 5836.

- Altındağ, F. D., et al. (2018). The synthetic route for the preparation of dithiocarbamate derivatives....

- Sharma, P., & Kumar, A. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4945.

- Lee, Y., et al. (2012). (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in...

- Parida, S. K., et al. (2021). One-pot synthesis of dithiocarbamate derivatives from heterocyclic 1,3-dicarbonyl systems. Organic Letters, 23(16), 6401-6406.

- Correia, I., et al. (2020). IC 50 values and the corresponding selectivity index obtained after...

- Lanke, K., et al. (2008). Antibacterial Activity of Pyrrolidine Dithiocarbamate. FEMS Microbiology Letters, 280(2), 224-230.

- Sağlık, B. N., et al. (2017). (PDF)

- Acar, U., et al. (2016). Synthesis and Antimicrobial Activity Evaluation of New Dithiocarbamate Derivatives Bearing Thiazole/Benzothiazole Rings.

- Al-Ghorbani, M., et al. (2015). Evaluation of antimicrobial activities of synthesized pyridinium derivatives. Der Pharma Chemica, 7(10), 346-351.

- Azizi, N., et al. (2011). A highly efficient synthesis of dithiocarbamates in green reaction media. RSC Advances, 1(8), 1478-1481.

- Jansson, P. J., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(32), 32341–32362.

- Ali, A. M., et al. (2021). Anticancer activity IC50 values (μM) for L and its derivatives L...

- Milacic, V., et al. (2012). Inhibition of Tumor Proteasome Activity by Gold Dithiocarbamato Complexes via both Redox-Dependent and –Independent Processes. Journal of Inorganic Biochemistry, 116, 126-134.

- Dou, Q. P., et al. (2012). Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. Current Molecular Medicine, 12(8), 1037-1044.

- Kim, I., et al. (2004). Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. Experimental Cell Research, 298(1), 229-238.

- Kim, I., et al. (2004). Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. PubMed.

- Feld, C. J., et al. (2021). Table 1 . IC 50 values of the nickel(II)-dithiocarbamate phenanthroline...

- Chen, F., et al. (2012). Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells. PubMed.

- Sari, A. N., et al. (2022). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Journal, 14(2).

- Azizi, N., et al. (2006).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]

- 3. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 8. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Tumor Proteasome Activity by Gold Dithiocarbamato Complexes via both Redox-Dependent and –Independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Novel Pyridyl Dithiocarbamate Compounds

Foreword: The Unfolding Complexity of Pyridyl Dithiocarbamates

Pyridyl dithiocarbamates represent a fascinating and versatile class of ligands in coordination chemistry. Their ability to form stable complexes with a wide array of transition metals has positioned them at the forefront of research in fields ranging from medicinal chemistry to materials science.[1][2][3] The incorporation of a pyridyl moiety introduces an additional coordination site, the pyridyl-nitrogen, which can lead to the formation of complex supramolecular architectures such as dimeric aggregates, one-dimensional chains, and two-dimensional arrays.[4] This structural diversity is intrinsically linked to their functional properties, making a thorough understanding of their crystal structures paramount for rational drug design and the development of novel materials.